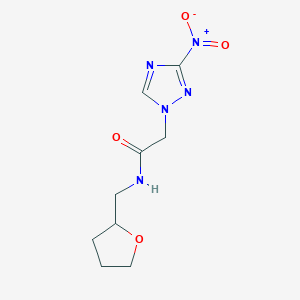![molecular formula C20H26O3 B5222339 1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene](/img/structure/B5222339.png)
1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological effects of β2-adrenergic receptor activation and to develop new drugs for the treatment of various diseases.
Mechanism of Action
1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene 118,551 works by selectively blocking the β2-adrenergic receptor, which is responsible for the physiological effects of adrenaline and noradrenaline. By blocking this receptor, 1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene 118,551 can reduce the effects of these hormones on the body, including bronchodilation and increased heart rate.
Biochemical and Physiological Effects
1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene 118,551 has several biochemical and physiological effects. It can reduce bronchodilation and increase airway resistance, which can be beneficial in the treatment of asthma and COPD. It can also reduce heart rate and blood pressure, which can be beneficial in the treatment of heart failure.
Advantages and Limitations for Lab Experiments
1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which makes it useful for studying the specific effects of this receptor. It is also relatively stable and easy to handle.
However, 1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene 118,551 also has some limitations for lab experiments. It can be difficult to dissolve in water, which can make it challenging to administer to experimental animals. It can also have off-target effects on other adrenergic receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene 118,551 in scientific research. One direction is the development of new drugs that selectively target the β2-adrenergic receptor for the treatment of asthma, COPD, and other respiratory diseases. Another direction is the study of the effects of 1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene 118,551 on other physiological systems, such as the immune system and the central nervous system.
Conclusion
1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene 118,551 is a selective β2-adrenergic receptor antagonist that is widely used in scientific research to study the physiological effects of β2-adrenergic receptor activation. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. By understanding the properties and effects of 1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene 118,551, researchers can develop new drugs and treatments for a variety of diseases.
Synthesis Methods
The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene 118,551 involves several steps, including the reaction of 4-ethoxyphenol with 3-chloropropylchloride to form 3-(4-ethoxyphenoxy)propyl chloride. This intermediate is then reacted with isopropylmagnesium chloride to form 1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene.
Scientific Research Applications
1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene 118,551 is widely used in scientific research to study the physiological effects of β2-adrenergic receptor activation. It is also used to develop new drugs for the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
properties
IUPAC Name |
1-ethoxy-4-[3-(2-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-17-10-12-18(13-11-17)22-14-7-15-23-20-9-6-5-8-19(20)16(2)3/h5-6,8-13,16H,4,7,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBPELNYIDMRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5222276.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine](/img/structure/B5222290.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5222295.png)
![3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B5222304.png)
![ethyl 4-(5-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5222307.png)
![5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222322.png)
![3-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5222323.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5222363.png)
![N-isopropyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5222373.png)
![5-(3-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B5222378.png)